(3S,4R)-4-(3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-amine is a chemical compound with the molecular formula and a molecular weight of 238.31 g/mol. The compound is characterized by its specific stereochemistry, indicated by the (3S,4R) configuration, which plays a crucial role in its biological activity and interaction with biological targets. The compound is primarily recognized for its potential applications in medicinal chemistry, particularly as a kinase inhibitor.
This compound can be sourced from various chemical suppliers and is classified under the category of heterocyclic compounds, specifically pyrrolidine derivatives. It has been identified in several patents related to pharmaceutical applications, particularly in the context of targeting specific kinases involved in cancer pathways .
The synthesis of (3S,4R)-4-(3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-amine typically involves multi-step organic reactions. One common approach includes:
The synthesis often requires careful control of reaction conditions to ensure high yields and purity .
The structure of (3S,4R)-4-(3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-amine can be represented using various structural formulas:
The compound features a pyrrolidine ring with substituents that confer specific biological properties. The presence of the fluorophenyl group enhances lipophilicity, potentially improving membrane permeability .
(3S,4R)-4-(3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-amine can participate in various chemical reactions typical of amines and heterocycles:
These reactions are essential for developing analogs with improved efficacy or selectivity in biological systems .
The mechanism of action for (3S,4R)-4-(3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-amine primarily involves its role as a kinase inhibitor. Kinases are enzymes that add phosphate groups to substrates, which is a critical step in many signaling pathways, including those involved in cell proliferation and survival.
Studies suggest that modifications to the structure can enhance selectivity for certain kinases over others, which is crucial for minimizing side effects .
These properties are critical for determining the compound's behavior in biological systems and during storage .
(3S,4R)-4-(3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-amine has potential applications in:
The ongoing research into this compound highlights its significance in advancing therapeutic strategies against various cancers .
The construction of the chiral pyrrolidine core in (3S,4R)-4-(3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-amine employs advanced catalytic strategies to achieve precise stereocontrol. The trans-configuration at C3 and C4 positions is critical for biological activity and is typically attained through two primary approaches: borrowing hydrogen annulation and asymmetric C–H activation. A chiral iridacycle complex catalyzes the annulation of racemic diols with primary amines, enabling direct access to enantiomerically enriched pyrrolidines with high atom economy (yields >85%, ee >90%) [3]. Complementary to this, dirhodium-catalyzed intramolecular nitrene insertion into unactivated C(sp³)–H bonds achieves regio- and diastereoselective pyrrolidine ring formation at room temperature without external oxidants. This method yields N-unprotected pyrrolidines with >95% diastereomeric excess, leveraging the inherent stereoelectronic properties of the substrate [2] [3].
For spirocyclic variants, MnCoCuFe₂O₄@L-proline nanorods serve as reusable heterogeneous catalysts, facilitating one-pot, three-component reactions that afford pyrrolidines with high diastereoselectivity (endo:exo ratio >20:1). The catalyst's magnetic properties allow efficient recovery while maintaining >95% activity over five cycles [5].
The installation of the 2-methoxyethyl group at the pyrrolidine nitrogen involves nucleophilic substitution and transition-metal-catalyzed coupling. Industrial-scale synthesis typically employs 2-methoxyethyl bromide with potassium carbonate in DMF at 80°C, achieving 95% yield and 98% purity. This reaction proceeds via SN₂ mechanism, requiring careful control of stoichiometry to avoid dialkylation [7]. Laboratory-scale alternatives utilize microwave-assisted alkylation, which reduces reaction times from 12 hours to 30 minutes while maintaining yields ≥80%. Key parameters include a 1.2:1 molar ratio of alkylating agent to amine precursor and temperature modulation at 100°C to suppress degradation [7].
Table 1: Alkylation Reaction Optimization
Conditions | Reagent | Solvent | Temperature | Yield (%) |
---|---|---|---|---|
Conventional (12 h) | 2-Methoxyethyl bromide | DMF | 80°C | 95 |
Microwave-assisted (0.5 h) | 2-Methoxyethyl mesylate | Acetonitrile | 100°C | 85 |
Phase-transfer catalysis | 2-Methoxyethyl chloride | Toluene/H₂O | 60°C | 78 |
Introduction of the 3-fluorophenyl moiety relies on palladium-mediated cross-coupling and direct fluorination protocols. Suzuki-Miyaura coupling between 3-fluorophenylboronic acid and pyrrolidine-derived bromides using Pd(PPh₃)₄/Na₂CO₃ in DME achieves 92% yield. The meta-fluorine position enhances metabolic stability by reducing oxidative deamination susceptibility compared to para-substituted analogs [7]. For late-stage fluorination, electrophilic fluorinating agents like Selectfluor® enable regioselective C–H functionalization under mild conditions (40°C, 6 h), though yields remain moderate (≤65%) due to competing side reactions [5].
Regioselectivity is governed by the electronic effects of existing substituents. Computational studies confirm that the pyrrolidine’s amine group directs meta-fluorination through a σ-complex intermediate, with the fluorine’s electronegativity stabilizing developing positive charge at the meta-carbon [5].
Critical intermediates in the synthesis pathway require rigorous characterization to ensure stereochemical fidelity:
Table 2: Spectroscopic Signatures of Key Intermediates
Intermediate | ¹H NMR (CDCl₃) | ¹³C NMR (δ, ppm) | Distinctive Feature |
---|---|---|---|
Bromohydrin precursor | δ 3.78 (dd, 1H), 4.25 (m, 1H) | 72.8, 52.3 | Chiral center coupling patterns |
Cyclized pyrrolidine | δ 2.95 (m, 2H), 3.40 (s, 3H) | 58.1, 70.2 | Methoxy singlet |
N-Alkylated product | δ 3.55 (t, 2H), 3.72 (t, 2H) | 59.7, 71.4 | –OCH₂CH₂N– spin system |
Scaling the synthesis of this compound presents three primary challenges: palladium purification, stereochemical erosion, and solvent management. Residual Pd from Suzuki couplings must be reduced to <10 ppm to meet cGMP standards, achieved through activated charcoal treatment or polymer-supported scavengers [7]. During the final resolution with L-tartaric acid, yield losses up to 41% occur due to preferential crystallization of the undesired enantiomer, necessitating mother liquor recycling [7].
Solvent-intensive steps (e.g., DMF in alkylation) are optimized via continuous flow processing, reducing volumes by 60% and minimizing waste. Thermal hazards during cyclization require precise temperature control (±2°C) to prevent exothermic decomposition above 150°C. Industrial batches (5 kg scale) demonstrate consistent purity (99.5%) when employing in-line FTIR monitoring for reaction quenching [7].
Table 3: Industrial vs. Laboratory-Scale Performance Metrics
Parameter | Laboratory Scale | Industrial Scale | Mitigation Strategy |
---|---|---|---|
Palladium residues | 100–500 ppm | <10 ppm | Charcoal/scavenger columns |
Stereochemical purity | 88% ee | >99% ee | Crystallization optimization |
Reaction volume (per kg) | 150 L/kg | 50 L/kg | Continuous flow processing |
Cyclization yield | 78% | 85% | Temperature-controlled addition |
CAS No.: 639-99-6
CAS No.: 143488-44-2
CAS No.: 13981-37-8
CAS No.:
CAS No.:
CAS No.: 63732-19-4